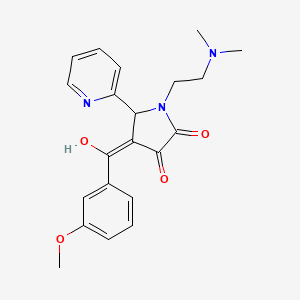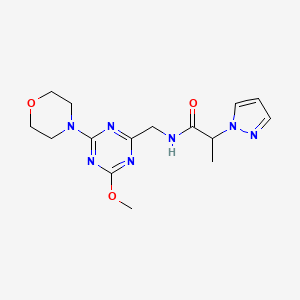![molecular formula C20H19N3O3S2 B2377868 3-({3-[3-(metilsulfanil)fenil]-5,5-dióxido-2-oxohexahidro-1H-tieno[3,4-d]imidazol-1-il}metil)benzonitrilo CAS No. 912781-19-2](/img/structure/B2377868.png)
3-({3-[3-(metilsulfanil)fenil]-5,5-dióxido-2-oxohexahidro-1H-tieno[3,4-d]imidazol-1-il}metil)benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile is a complex organic compound. It belongs to a class of compounds known for their potential applications in medicinal chemistry and biological research. The compound's structure includes a thienoimidazole core, which is often linked with various biological activities.
Aplicaciones Científicas De Investigación
- Chemistry:
Serves as a building block in synthesizing more complex molecules.
Useful in studying reaction mechanisms and developing new synthetic methods.
- Biology:
Investigated for its potential to interact with biological macromolecules like proteins and DNA.
Useful in studying cellular processes and pathways.
- Medicine:
Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
- Industry:
Used in the development of specialty chemicals and materials.
Could be useful in designing new materials with unique properties.
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . The presence of a positive charge on either of two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which may contribute to its interaction with various targets.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its absorption and distribution in the body.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
- Initial Preparation:
Starting materials: methylsulfanylbenzene, thiophene derivatives, and benzonitrile.
Reaction conditions: Involves stepwise assembly, using catalysts and specific solvents to ensure successful coupling and cyclization.
- Intermediate Formation:
The intermediate compounds are formed through reactions such as Friedel-Crafts acylation or alkylation.
Conditions: Low temperature, use of strong acids or bases to control the reaction environment.
- Final Assembly:
Coupling of intermediate compounds using palladium-catalyzed cross-coupling reactions.
Conditions: High temperature, inert atmosphere (e.g., nitrogen or argon) to avoid oxidation.
- Scale-Up Synthesis:
Adaptation of laboratory methods for large-scale production.
Involves continuous flow reactors to enhance yield and purity.
Use of automated systems to control reaction parameters more precisely.
- Purification:
Techniques: Crystallization, column chromatography, and recrystallization.
Aim: Achieve high purity required for pharmaceutical and research applications.
Análisis De Reacciones Químicas
- Oxidation:
Reacts with oxidizing agents like hydrogen peroxide or potassium permanganate.
Forms sulfoxides and sulfones.
- Reduction:
Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce specific functional groups.
Results in the conversion of nitro groups to amines or ketones to alcohols.
- Substitution:
Nucleophilic or electrophilic substitution reactions.
Common reagents: Halogens, alkylating agents.
Comparación Con Compuestos Similares
- Similar Compounds:
Other thienoimidazole derivatives: Share similar core structures but may have different substituents.
Benzonitrile derivatives: Differ in the functional groups attached to the aromatic ring.
- Uniqueness:
Unique because of the combination of the thienoimidazole core and the methylsulfanylphenyl group.
This combination may confer distinct biological activities and potential for therapeutic applications.
Other related compounds include:
3-(benzylthio)-5,6-diphenyl-1,2,4-triazine
4-({3-[3-(methylsulfanyl)phenyl]-4,4-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile
Conclusion
3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile is a promising compound with wide-ranging applications. From its intricate synthesis to its potential in medicinal chemistry, it stands as a significant molecule in contemporary research. Its unique combination of structural elements offers potential for novel therapeutic developments and industrial applications.
Propiedades
IUPAC Name |
3-[[3-(3-methylsulfanylphenyl)-2,5,5-trioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-27-17-7-3-6-16(9-17)23-19-13-28(25,26)12-18(19)22(20(23)24)11-15-5-2-4-14(8-15)10-21/h2-9,18-19H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGZWGYXDOGGLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=CC(=CC=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2377793.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377795.png)

![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2377799.png)
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2377800.png)
![2-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2377801.png)


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2377804.png)
![1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2377805.png)

